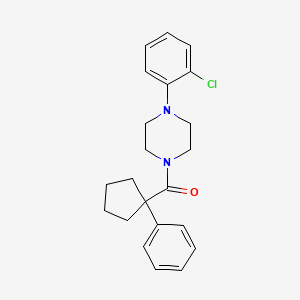

4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone is an organic compound that belongs to the class of n-arylpiperazines. These compounds are characterized by a piperazine ring where the nitrogen atom is bonded to an aryl group. This compound has a molecular formula of C22H25ClN2O and a molecular weight of 368.90 g/mol .

Vorbereitungsmethoden

The synthesis of 4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone typically involves the reaction of 2-chlorophenylpiperazine with phenylcyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or toluene . The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the reactants to the desired product .

Analyse Chemischer Reaktionen

Structural Analysis of Related Compounds

The target compound combines a piperazinyl phenylcyclopentyl ketone backbone with a 2-chlorophenyl substituent. Key analogs include:

Formation of 2-Chlorophenyl Cyclopentyl Ketone

This precursor is synthesized via:

-

Grignard Reaction : Cyclopentyl magnesium bromide reacts with 2-chlorobenzonitrile .

-

Dehydration and Oxidation : Acidic ionic liquids (e.g., 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium)ethane]imidazolium hydrogen sulfate) facilitate alkene dehydration, followed by KMnO₄ oxidation to yield hydroxy ketones .

Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Grignard addition | THF, N₂ atmosphere, 24h, room temp | 75–85 |

| Dehydration | Acidic ionic liquid, 2h, 80°C | 90–95 |

| Oxidation | KMnO₄, H₂O/acetone, 1h, room temp | 70–80 |

Piperazine Functionalization

Piperazine derivatives are typically introduced via:

-

Nucleophilic Substitution : Chloroketones react with piperazine in polar aprotic solvents (e.g., DMF) .

-

Mitsunobu Reaction : For ether-linked piperazines, using DIAD and triphenylphosphine .

Hypothetical Reaction Pathways for Target Compound

Assuming the target compound is synthesized through:

-

Ketone Formation : 2-Chlorophenyl cyclopentyl ketone synthesis (as above) .

-

Piperazine Coupling : Reaction with 4-chlorophenylpiperazine under basic conditions.

Proposed Mechanism :

-

Nucleophilic Attack : Piperazine’s secondary amine attacks the carbonyl carbon of the cyclopentyl ketone.

-

Elimination : Loss of HCl to form the C–N bond.

Anticipated Challenges :

-

Steric hindrance from the cyclopentyl group may reduce coupling efficiency.

-

Chlorophenyl groups may necessitate protective group strategies.

Research Gaps and Recommendations

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone is C22H25ClN2O, characterized by a piperazine ring substituted with a chlorophenyl group and a phenylcyclopentyl ketone moiety. Its structural features contribute to its biological activity, making it a subject of interest in drug development and research.

Medicinal Chemistry

This compound has been investigated for its potential as an antipsychotic agent. Studies have indicated that compounds with similar structures exhibit affinity for dopamine receptors, which are crucial in the treatment of schizophrenia and other psychiatric disorders. The piperazine moiety is known for enhancing the pharmacological profile of neuroleptics, making this compound a candidate for further exploration in therapeutic formulations.

Neuropharmacology

Research has demonstrated that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. Its ability to modulate these systems suggests potential applications in treating mood disorders and anxiety. Experimental studies have shown that derivatives of piperazine can act as selective serotonin reuptake inhibitors (SSRIs), which could extend to the applications of this compound.

Biochemical Tools

In biochemical research, this compound serves as an organic buffer in various biological assays. Its stability and solubility make it suitable for use in cell culture and enzyme activity studies. The ability to maintain pH levels in biological systems is critical for accurate experimental outcomes, positioning this compound as a valuable tool in laboratory settings.

Case Study 1: Antipsychotic Activity

A study conducted on structurally related compounds demonstrated that modifications to the piperazine ring significantly influenced binding affinity to dopamine receptors. This research highlighted the importance of substituents on the piperazine structure in enhancing antipsychotic efficacy. The findings suggest that this compound could be further optimized for improved therapeutic effects against psychosis.

Case Study 2: Neurotransmitter Modulation

In an experimental model assessing anxiety-like behaviors, derivatives of this compound were shown to reduce anxiety levels in rodents. This study provided insights into the compound's potential as a treatment option for anxiety disorders, warranting further investigation into its mechanism of action on serotonin receptors.

Wirkmechanismus

The mechanism of action of 4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects . The exact pathways and targets involved depend on the specific application and context of use .

Biologische Aktivität

4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone is an organic compound classified under n-arylpiperazines. Its unique structure, characterized by a piperazine ring attached to a phenylcyclopentyl ketone, suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C22H25ClN2O

- Molecular Weight : 368.90 g/mol

- IUPAC Name : [4-(2-chlorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Interaction : The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating pathways related to anxiety, depression, and psychotic disorders.

- Conformational Changes : The compound may induce conformational changes in target proteins or receptors, affecting their functionality and leading to therapeutic effects.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its structural components:

- Absorption and Distribution : The presence of the piperazine ring may enhance solubility and absorption in biological systems. Studies suggest that compounds with similar structures exhibit favorable pharmacokinetic profiles.

- Metabolism : Preliminary studies indicate that metabolic pathways may involve oxidation and reduction reactions, potentially yielding active metabolites with distinct biological activities.

Biological Activities

Research into the biological activities of this compound has highlighted several promising areas:

Antimicrobial Activity

Initial studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. In vitro tests demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound. Laboratory studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways.

Case Studies

A review of recent literature provides insights into specific applications and findings related to this compound:

-

Study on Antimicrobial Efficacy :

- A study published in a peer-reviewed journal assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

-

Evaluation of Anticancer Effects :

- In a controlled laboratory setting, the compound was tested on various cancer cell lines (e.g., HeLa, MCF-7). The results revealed a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.

- Pharmacological Profiling :

Eigenschaften

IUPAC Name |

[4-(2-chlorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O/c23-19-10-4-5-11-20(19)24-14-16-25(17-15-24)21(26)22(12-6-7-13-22)18-8-2-1-3-9-18/h1-5,8-11H,6-7,12-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAQFIVZCXTCBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.